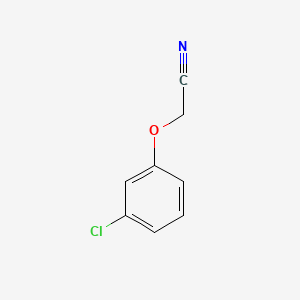

3-Chlorophenoxyacetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-chlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHNUPMHGVIQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195702 | |

| Record name | 3-Chlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43111-32-6 | |

| Record name | 2-(3-Chlorophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43111-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043111326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to 3-Chlorophenoxyacetonitrile

This compound is an organic compound featuring a chlorophenoxy group and a nitrile functional group. fluorochem.co.uk Its synthesis is primarily centered around the formation of the ether linkage between a 3-chlorophenol (B135607) precursor and an acetonitrile (B52724) moiety.

Classical Synthetic Routes

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-chlorophenol is first deprotonated by a suitable base to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then attacks an electrophilic two-carbon species containing a nitrile, typically a haloacetonitrile like chloroacetonitrile (B46850) or bromoacetonitrile, displacing the halide and forming the desired ether bond.

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. The choice of base is critical; common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

General Reaction Scheme for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

| 3-Chlorophenol | Chloroacetonitrile | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF), Heat | This compound |

Novel or Improved Synthetic Strategies

To improve the efficiency of the classical Williamson ether synthesis, modern variations often employ phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the haloacetonitrile is dissolved. ambeed.comgla.ac.uk This technique can lead to faster reaction rates, milder reaction conditions, and improved yields by increasing the effective concentration of the nucleophile in the organic phase. While this is a general improvement for this reaction class, specific literature detailing a PTC-based synthesis for this compound is not prominently available.

Vicarious Nucleophilic Substitution (VNS) Reactions Involving this compound

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a carbanion containing a leaving group replaces a hydrogen atom on an electron-deficient aromatic ring. While phenoxyacetonitrile (B46853) and its derivatives are known to act as nucleophilic partners in VNS reactions, published research predominantly focuses on the 4-chloro isomer (p-chlorophenoxyacetonitrile). Specific studies detailing the VNS reactions of the 3-chloro isomer are not readily found in a review of the scientific literature. The following sections describe the general mechanism, using the well-documented 4-chloro isomer for illustrative purposes.

VNS with Nitroarene Derivatives

The VNS reaction provides a powerful method for the C-C bond formation and functionalization of nitroaromatic compounds. In this context, the carbanion is generated from a phenoxyacetonitrile derivative by a strong base (e.g., potassium tert-butoxide). This carbanion then adds to an electron-deficient position (typically ortho or para to the nitro group) of the nitroarene to form a σH-adduct. A subsequent base-induced β-elimination of the phenoxy group from the adduct would lead to the final substituted product. However, in the case of phenoxyacetonitriles, it is the hydrogen and the leaving group from the nucleophile that are eliminated to restore aromaticity.

Illustrative VNS Reaction with a Nitroarene (using 4-chloro isomer)

| Aromatic Substrate | Nucleophile Precursor | Reagents & Conditions | Illustrative Product |

| Nitrobenzene | 4-Chlorophenoxyacetonitrile | Strong Base (e.g., t-BuOK), Solvent (e.g., DMSO/THF) | 2-(4-Nitrophenyl)acetonitrile derivative |

VNS with Porphyrin Systems

The core of porphyrin systems can be made electron-deficient through the introduction of withdrawing groups, such as a nitro (NO₂) group, at a β-pyrrolic position. These nitroporphyrins are suitable substrates for VNS reactions. As with nitroarenes, the literature extensively details the reaction of nitrated porphyrins with p-chlorophenoxyacetonitrile, while data for the m-chloro isomer is absent. In these documented reactions, the carbanion of 4-chlorophenoxyacetonitrile adds to the hydrogen-bearing carbon adjacent to the nitro group on the porphyrin ring. This leads to the formation of a β,β-disubstituted pyrrole (B145914) unit within the porphyrin macrocycle, bearing both the original nitro group and a new cyanomethyl substituent. These reactions are sensitive to conditions, including the metal ion coordinated within the porphyrin core.

Derivatization and Functionalization Strategies

The chemical structure of this compound offers two primary sites for further chemical transformation: the nitrile group and the aromatic ring.

The versatile nitrile group can undergo several important transformations:

Pinner Reaction to form Amidines: The nitrile can react with an alcohol (e.g., ethanol) under anhydrous acidic conditions (using HCl gas) to form an imino ether hydrochloride salt. This intermediate, upon treatment with ammonia, undergoes ammonolysis to yield the corresponding 3-chlorophenoxyacetamidine hydrochloride. Amidines are valuable functional groups in medicinal chemistry.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically with heating. This reaction converts this compound into 3-chlorophenoxyacetic acid, a compound with applications as a plant growth regulator and synthetic intermediate.

Reduction to Amines: The nitrile can be reduced to a primary amine, 2-(3-chlorophenoxy)ethan-1-amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran, or through catalytic hydrogenation using catalysts such as Raney nickel.

Table of Derivatization Reactions

| Starting Material | Reaction Type | Reagents & Conditions | Product |

| This compound | Pinner Reaction | 1. Anhydrous EtOH, HCl(g)2. NH₃ | 3-Chlorophenoxyacetamidine |

| This compound | Hydrolysis | H₃O⁺ or OH⁻, Heat | 3-Chlorophenoxyacetic acid |

| This compound | Reduction | 1. LiAlH₄, Et₂O2. H₂O workup | 2-(3-Chlorophenoxy)ethan-1-amine |

Formation of Esters and Other Derivatives

This compound serves as a precursor for the synthesis of various derivatives, including esters and complex heterocyclic structures. The reactivity of the compound allows it to be incorporated into larger molecular frameworks through several synthetic strategies.

One key reaction involves the vicarious nucleophilic substitution (VNS) of hydrogen, where the carbanion generated from (chloro)phenoxyacetonitrile attacks an electron-deficient aromatic ring. For instance, in the synthesis of pyrrolo[3,2-e]indoles, 4-chlorophenoxyacetonitrile is used to introduce the cyanomethyl group to a 1-alkyl-5-nitroindole core. beilstein-journals.org Although this example uses the para-substituted isomer, the principle applies to this compound as well.

Furthermore, reactions involving this compound can lead to the formation of diverse heterocyclic systems. In a notable reaction, p-chlorophenoxyacetonitrile reacts with 1-methoxy-6-nitroindole-3-carbaldehyde in the presence of potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) to yield a novel 4-amino-3-p-chlorophenoxy-2-p-chlorophenoxymethyl-7-nitropyrimido[1,2-a]indole-10-carbaldehyde in 71% yield. clockss.org This transformation highlights the compound's ability to participate in complex cyclization reactions. A similar reaction with a 2-methoxy-7-nitroindole derivative also produces a vicarious substitution product. clockss.org

The reaction of 2-nitro-5,10,15,20-tetraphenylporphyrin with p-chlorophenoxyacetonitrile under various conditions has been shown to produce a range of functionalized porphyrins, including derivatives with ester functionalities. researchgate.netarabjchem.org The specific products formed are highly dependent on the reaction conditions, such as the solvent and the presence of a metal ion in the porphyrin core. researchgate.netarabjchem.org

The formation of simple esters from this compound would typically involve the hydrolysis of the nitrile group to a carboxylic acid (3-chlorophenoxyacetic acid), followed by a classic esterification reaction with an alcohol, often under acidic catalysis. operachem.compressbooks.publibretexts.orgchemistrystudent.com

Table 1: Synthesis of Derivatives from (Chloro)phenoxyacetonitrile

| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Methoxy-6-nitroindole-3-carbaldehyde | p-Chlorophenoxyacetonitrile | KOtBu | DMF | 4-Amino-3-p-chlorophenoxy-2-p-chlorophenoxymethyl-7-nitropyrimido[1,2-a]indole-10-carbaldehyde | 71% | clockss.org |

| 2-Methoxy-7-nitro-1-(phenylsulfonyl)indole | p-Chlorophenoxyacetonitrile | KOtBu | DMF | Vicarious substitution product | 67% | clockss.org |

| 2-Nitro-5,10,15,20-tetraphenylporphyrin | p-Chlorophenoxyacetonitrile | t-BuOK | Toluene | 2-Amino-3-nitro-porphyrin derivative | - | arabjchem.org |

| 2-Nitro-5,10,15,20-tetraphenylporphyrin | p-Chlorophenoxyacetonitrile | t-BuOK | DMF | 2-(p-chlorophenoxy)cyanomethyl-3-nitro-porphyrin derivative | 34% | arabjchem.org |

Introduction of Diverse Functionalities via the Acetonitrile Group

The acetonitrile group (-CH₂CN) in this compound is a versatile functional group that serves as a gateway for introducing a wide range of other functionalities into the molecule. ineos.comwikipedia.orgsaskoer.capressbooks.pub

The nitrile moiety itself can undergo several key transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-chlorophenoxyacetic acid or 3-chlorophenoxyacetamide, respectively. ntnu.no These derivatives can then participate in further reactions, such as esterification or amide coupling.

Reduction: The nitrile group can be reduced to a primary amine (2-(3-chlorophenoxy)ethan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄). ntnu.no This introduces a basic amino group, opening up further synthetic possibilities.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

The methylene (B1212753) group (α-carbon) adjacent to the nitrile is activated by the electron-withdrawing cyano group. This allows for deprotonation by a suitable base (e.g., potassium tert-butoxide) to form a stabilized carbanion. clockss.orgsciforum.net This carbanion is a potent nucleophile that can react with a variety of electrophiles, enabling the introduction of diverse functionalities at the α-position.

Studies on the reaction of p-chlorophenoxyacetonitrile with nitroporphyrins have demonstrated the introduction of a remarkable variety of functional groups at the β-pyrrolic positions of the porphyrin core, originating from the acetonitrile reagent. researchgate.netarabjchem.org Depending on the reaction conditions, functionalities such as amino, ether, ester, nitrile, methylcyano, and formyl groups were successfully introduced. researchgate.netarabjchem.org This versatility stems from the complex reactivity of the intermediate generated from p-chlorophenoxyacetonitrile under basic conditions.

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling product selectivity and optimizing synthetic routes involving this compound.

Elucidation of Reaction Pathways

The elucidation of reaction pathways for this compound often involves a combination of experimental studies and mechanistic proposals. nih.govresearchgate.netnih.gov A key aspect of its reactivity is the generation of a carbanion at the carbon alpha to the nitrile group under basic conditions.

In the reaction between p-chlorophenoxyacetonitrile and 1-methoxy-6-nitroindole-3-carbaldehyde, a plausible mechanism has been proposed. clockss.org It begins with the deprotonation of the acetonitrile by a base like KOtBu. The resulting N-anion species then acts as a nucleophile, attacking the indole (B1671886) ring. clockss.org This is followed by an intramolecular cyclization where the indole nitrogen anion attacks the cyano group on the side chain, ultimately leading to the formation of a complex pyrimido[1,2-a]indole (B3349944) structure. clockss.org

The reaction pathway can be highly sensitive to the solvent used. In the reaction of p-chlorophenoxyacetonitrile with 2-nitro-5,10,15,20-tetraphenylporphyrin, the solvent choice dictates the outcome. arabjchem.org

In a non-polar solvent like toluene , the proposed pathway involves a nucleophilic attack by the nitrogen atom of the nitrile group, leading to an amino-functionalized porphyrin. arabjchem.org

In polar aprotic solvents like DMF or DMSO , the carbanion generated from p-chlorophenoxyacetonitrile is better stabilized. This favors the formation of a six-membered nitronate intermediate, which ultimately leads to a different product where the (p-chlorophenoxy)cyanomethyl group is attached to the porphyrin ring. arabjchem.orgresearchgate.net

These findings demonstrate that by carefully choosing reaction conditions, one can steer the reaction along a specific pathway to obtain the desired product. arabjchem.org

Role of Nucleophilic Catalysis in Relevant Transformations

In the reactions of p-chlorophenoxyacetonitrile with nitroindole derivatives, potassium tert-butoxide (KOtBu) is used in stoichiometric or excess amounts. clockss.orgclockss.org While KOtBu is consumed as a reagent to deprotonate the substrate, its fundamental role is to generate the nucleophilic carbanion from p-chlorophenoxyacetonitrile. This carbanion, ⁻CH(CN)OAr, is the key reactive species that attacks the electron-deficient ring. This process can be viewed as a base-catalyzed nucleophilic substitution or addition reaction.

The mechanism can be described as follows:

Generation of Nucleophile: The base (e.g., KOtBu) abstracts a proton from the α-carbon of p-chlorophenoxyacetonitrile, creating a nucleophilic carbanion.

Nucleophilic Attack: The generated carbanion attacks an electrophilic center, such as a carbon atom on an electron-deficient aromatic ring.

Intermediate Formation and Subsequent Steps: An intermediate is formed, which can then undergo further steps like elimination, rearrangement, or intramolecular cyclization to yield the final product. clockss.orgclockss.orgarabjchem.org

In some proposed mechanisms, the nitrogen atom of the acetonitrile group itself can act as a nucleophile. arabjchem.org This is particularly relevant in less polar solvents where the formation of the carbanion may be less favorable. arabjchem.org The lone pair of electrons on the nitrile nitrogen can initiate a nucleophilic attack, leading to different product outcomes compared to reactions dominated by the carbanion. arabjchem.orgwikipedia.org

Gas-Phase Fragmentation Studies for Structural Elucidation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of reaction products. mdpi.comnih.govchemrxiv.org The fragmentation patterns of ions in the gas phase provide detailed structural information that can confirm proposed structures. mdpi.comnih.gov

Gas-phase fragmentation studies have been instrumental in confirming the structures of complex porphyrin derivatives synthesized using p-chlorophenoxyacetonitrile. researchgate.netarabjchem.org The fragmentation patterns observed in the product ion spectra of the protonated molecules [M+H]⁺ were found to be consistent with the proposed structures. researchgate.net

A general finding from these studies is that the main fragmentation pathways often involve intramolecular cyclization processes. researchgate.netarabjchem.org Specifically, the formation of key fragment ions occurs through cyclizations between the β-pyrrolic substituent (derived from p-chlorophenoxyacetonitrile) and the ortho position of an adjacent meso-phenyl group on the porphyrin ring, resulting in stable five- or six-membered rings. researchgate.netarabjchem.org This type of characteristic fragmentation provides strong evidence for the connectivity of the atoms in the newly formed molecule. nih.gov

For example, the analysis of porphyrin derivatives bearing the chlorophenoxy substituent revealed specific fragmentation patterns that corroborated their complex structures. researchgate.net The comparison of fragmentation data between different isomers and related compounds helped to unambiguously identify the synthesized products. researchgate.netarabjchem.org

Biological and Pharmacological Relevance

General Biological Activity Profiles

3-Chlorophenoxyacetonitrile belongs to the phenoxyacetic acid class of compounds, which are recognized for a range of biological activities. The presence of the chlorophenoxy moiety is a significant contributor to its potential biological effects. Current time information in Bangalore, IN. Derivatives of phenoxyacetic acid, a parent structure, are known to possess insecticidal, herbicidal, and antifungal properties. medchemexpress.com The nitrile group (-CN) attached to the phenoxyacetic core enhances the molecule's reactivity in organic synthesis, allowing it to serve as a building block for more complex molecules with specific biological functions. Current time information in Bangalore, IN.acs.org

The biological activity of this class of compounds is closely tied to their chemical structure, including the position and nature of substituents on the phenyl ring. uniroma1.it While this compound itself is primarily utilized as a chemical intermediate, its structural framework is integral to the observed bioactivity of its derivatives.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Current time information in Bangalore, IN.nih.gov Its structure allows it to be a key reactant in forming more complex heterocyclic systems, which are often the core scaffolds of medicinal drugs. ijpras.com The chlorine atom and the nitrile group provide specific points for chemical modification, making it a versatile precursor in multi-step synthetic pathways. nih.gov

A notable application involves the synthesis of pyrroloquinoline derivatives. Research has demonstrated an efficient, two-step methodology for creating these bioactive heterocycles. The process involves the reaction of a nitroquinoline with a chlorophenoxyacetonitrile isomer (specifically, 4-chlorophenoxyacetonitrile) in the presence of a strong base like potassium tert-butoxide. This initial step, a vicarious nucleophilic substitution, yields an o-nitroquinolinylacetonitrile intermediate. researchgate.netclockss.org Subsequent catalytic hydrogenation of this intermediate leads to the formation of the final pyrroloquinoline ring system. clockss.org This synthetic approach is reported to be highly efficient and suitable for preparing various positional isomers, indicating its applicability for precursors like this compound. clockss.org

The utility of this compound as a synthetic intermediate extends to the deliberate design of novel bioactive molecules. By using it as a starting material, chemists can construct derivatives with potential therapeutic applications, particularly in oncology.

Following the synthetic route described previously, N-alkylated pyrroloquinoline derivatives have been produced and evaluated for their biological effects. clockss.org Specifically, two N-alkylated 1H-pyrrolo[2,3-f]quinolines, derived from a chlorophenoxyacetonitrile precursor, demonstrated significant cytotoxic activity when tested against a panel of ovarian carcinoma cell lines. clockss.org These derivatives were found to be particularly effective against a cisplatin-resistant cell line (CH1CisR), suggesting they could be valuable leads for developing new drugs to combat drug-resistant cancers. researchgate.netclockss.org The differential activity highlights the potential for designing agents that can overcome common mechanisms of chemotherapy resistance. researchgate.net

Table 1: Cytotoxic Activity (IC50 in µM) of N-Alkylated 1H-pyrrolo[2,3-f]quinoline Derivatives Data sourced from a study using 4-chlorophenoxyacetonitrile as a precursor.

| Compound | R Group | CH1 (Parent Cell Line) | CH1CisR (Cisplatin-Resistant) |

|---|---|---|---|

| 1b | -(CH₂)₂N(C₂H₅)₂ | > 25 µM | 17.0 µM |

| 1d | -(CH₂)₂N(CH₂)₅ | > 25 µM | 16.5 µM |

Plant Growth Regulation Studies

Phenoxyacetic acids and their derivatives are well-known plant growth regulators that can influence various developmental processes, including senescence—the aging and deterioration of plant organs. uchicago.edudntb.gov.uajabonline.in Research on a wide array of these compounds has shown that they can delay post-harvest senescence in fruits. uchicago.edu

In a comprehensive study involving numerous phenoxy acids, several halogen-substituted derivatives were found to be highly active in delaying the senescence of pineapple fruit. uchicago.edu The study also noted that the nitrile forms of these active acids were effective, suggesting that this compound would likely exhibit similar activity. uchicago.edu The application of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 3,5,6-trichloro-2-pyridiloxyacetic acid, has been shown to delay calyx senescence in citrus fruits, further supporting the role of chlorinated phenoxy compounds in modulating this process. dntb.gov.uaresearchgate.net This activity is often linked to their function as auxins, which are key hormones in plant development. wikipedia.org

The effectiveness of phenoxyacetic acids as plant growth regulators is highly dependent on their molecular structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how chemical modifications influence their biological function. acs.orguniroma1.it

For formative activity, a key aspect of plant growth regulation, the presence of a halogen atom at the 4-position (para-position) of the phenyl ring is often a requisite for high potency. acs.org The order of effectiveness for halogens at this position is generally Chlorine > Fluorine > Bromine > Iodine. acs.org Further enhancement of activity can be achieved by introducing an additional halogen or a methyl group at the 2-position (ortho-position). acs.org

Conversely, substitutions at other positions can have different effects. For instance, in the context of delaying fruit senescence, high activity was observed for several halogen-substituted phenoxyacetic acids, while methyl-substituted versions were generally less active. uchicago.edu The specific placement of the chloro- group in this compound (at the meta-position) places it within this well-studied class of compounds, and its activity can be predicted based on these established SAR principles. chula.ac.th

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized or isolated compounds. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a proton NMR (¹H NMR) spectrum of 3-Chlorophenoxyacetonitrile, distinct signals corresponding to the different types of protons are expected. The methylene (B1212753) protons (-O-CH₂-CN) would likely appear as a singlet, as they have no adjacent protons to couple with. This signal is anticipated in the 3.3–4.5 ppm range, a typical region for protons on a carbon adjacent to an oxygen atom. libretexts.org The four protons on the aromatic ring are chemically non-equivalent due to the meta-substitution pattern and would present as a complex series of multiplets in the characteristic downfield region for aryl protons, typically between 6.5 and 8.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org For this compound, a total of eight distinct signals are expected, as the meta-substitution removes any elements of symmetry that would make carbons equivalent. orgchemboulder.com These signals correspond to the six unique carbons of the benzene (B151609) ring, the methylene carbon (-CH₂-), and the nitrile carbon (-CN). The chemical shifts for sp²-hybridized carbons in aromatic rings typically appear between 100-150 ppm. libretexts.org The nitrile carbon signal is also expected in a characteristic downfield region, while the methylene carbon will appear further upfield. libretexts.orgpressbooks.pub The use of broadband decoupling is standard in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet. libretexts.org

Table 1: Predicted NMR Data for this compound This table is generated based on established chemical shift ranges for similar functional groups and structures.

| Nucleus | Group | Predicted Chemical Shift (δ) | Multiplicity |

|---|---|---|---|

| ¹H | -O-CH₂-CN | ~3.5 - 4.5 ppm | Singlet |

| ¹H | Aromatic | ~6.5 - 8.0 ppm | Complex Multiplets |

| ¹³C | -CN | ~115 - 125 ppm | Singlet |

| ¹³C | Aromatic (C-Cl) | ~130 - 140 ppm | Singlet |

| ¹³C | Aromatic (C-O) | ~150 - 160 ppm | Singlet |

| ¹³C | Aromatic (C-H) | ~110 - 130 ppm | Singlets |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. arizona.edu

For this compound (C₈H₆ClNO), the calculated monoisotopic mass is 167.0138 Da. uni.lu A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion will appear as two peaks: the M⁺ peak at m/z 167 and an M+2 peak at m/z 169, with a relative intensity ratio of about 3:1. libretexts.org This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron impact (EI) ionization typically induces fragmentation of the molecule. The fragmentation pattern of this compound would likely involve cleavage of the ether linkage, which is a common fragmentation pathway for such compounds. libretexts.orgyoutube.com Potential fragmentation pathways include:

Alpha-cleavage at the ether bond, leading to the formation of a chlorophenoxy radical and a [CH₂CN]⁺ cation (m/z 40), or a chlorophenoxy cation [ClC₆H₄O]⁺ (m/z 128/130) and a cyanomethyl radical.

The McLafferty rearrangement is not possible for this structure, but other complex rearrangements involving the aromatic ring can occur. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.02108 | 131.1 |

| [M+Na]⁺ | 190.00302 | 142.9 |

| [M-H]⁻ | 166.00652 | 134.7 |

| [M+NH₄]⁺ | 185.04762 | 150.7 |

| [M]⁺ | 167.01325 | 129.1 |

Data sourced from PubChemLite. uni.lu

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu Molecules containing chromophores—light-absorbing groups—can be analyzed by this technique. msu.edu The substituted benzene ring in this compound acts as a chromophore, which is expected to absorb UV radiation due to π → π* electronic transitions. ej-eng.org The resulting spectrum can serve as a fingerprint for the compound and can be used for quantitative analysis according to the Beer-Lambert Law. ijprajournal.com

While specific studies on the fluorescence of this compound are not prominent, fluorescence spectroscopy is a highly sensitive technique that could potentially be applied. If the compound exhibits fluorescence (emission of light after absorption), changes in its fluorescence spectrum (e.g., intensity or wavelength shifts) upon interaction with biological macromolecules like proteins or DNA can be used to study binding events, affinity, and conformational changes. ijprajournal.com

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of this compound after its synthesis and for its quantitative analysis in various samples. mdpi.com

For preparative purposes, column chromatography is a standard method. Following a synthesis, the crude product mixture can be purified by passing it through a column packed with a stationary phase, typically silica (B1680970) gel. beilstein-journals.org A solvent system, or eluent, is chosen to separate the desired compound from impurities based on differences in polarity. For compounds of moderate polarity like this compound, a gradient of non-polar to more polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, is often effective. beilstein-journals.org

For analytical purposes, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. taylorfrancis.comwaters.com

GC is well-suited for volatile and thermally stable compounds. The compound would be vaporized and separated based on its boiling point and interactions with the column's stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound. vwr.com

Reversed-Phase HPLC (RP-HPLC) is a highly versatile technique where a non-polar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and acetonitrile (B52724) or methanol). waters.comresearchgate.net Separation is based on the compound's hydrophobicity. An RP-HPLC method for this compound would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable quantitative analysis. researchgate.netjpionline.org

Crystallographic Studies for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists in the solid state. cam.ac.uk

To perform this analysis, a high-quality single crystal of this compound must first be grown. libretexts.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. cam.ac.uk By analyzing the positions and intensities of these spots, the electron density can be mapped, and a detailed model of the molecular structure can be built and refined. wordpress.com

A crystallographic study of this compound would not only confirm its covalent structure but also reveal crucial details about its supramolecular assembly, including intermolecular interactions like π-π stacking of the aromatic rings or potential halogen bonding involving the chlorine atom. nih.gov While the crystal structure of this specific compound is not widely reported in the surveyed literature, the technique remains the gold standard for solid-state structural elucidation. cdnsciencepub.comprotoxrd.com

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-chlorophenoxyacetonitrile, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to IR and Raman spectra), and various electronic properties.

Key parameters derived from DFT analysis would include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Electronic Energies: The total energy, energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying sites for electrophilic and nucleophilic attack.

Although a study has been conducted on the related isomer, 4-chlorophenoxy acetonitrile (B52724), which utilized DFT for vibrational and electronic analysis, no such detailed research has been published for the 3-chloro isomer. tandfonline.com

Table 1: Hypothetical DFT-Calculated Properties for this compound No published data is available for this compound. The table below is a template for what such data would include.

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | Data Not Available |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. This process is fundamental in drug discovery for predicting the binding affinity and mode of action of a compound.

The simulation process involves:

Preparation of the Ligand: The 3D structure of this compound would be optimized, often using methods like DFT.

Preparation of the Receptor: A 3D structure of a target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then systematically place the ligand into the active site of the receptor, exploring various orientations and conformations to find the most stable binding pose.

Analysis: The results are analyzed based on scoring functions that estimate the binding energy (e.g., in kcal/mol) and identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Currently, there are no published studies detailing molecular docking simulations performed with this compound against any specific biological target.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

In silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are crucial for evaluating a compound's potential as a drug candidate. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While public databases like PubChem provide some basic computationally predicted properties, a comprehensive in silico ADMET and drug-likeness analysis for this compound has not been published in the reviewed literature. uni.lu Such an analysis would typically involve specialized software to predict a wide range of pharmacokinetic parameters.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound This table includes basic properties predicted by computational models, such as those found in the PubChem database, and serves as a template for a more extensive pharmacokinetic analysis.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 167.59 g/mol | Yes (< 500) |

| XlogP | 2.3 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

| Polar Surface Area | 33 Ų | Data Not Available |

| Rotatable Bonds | 2 | Data Not Available |

| Water Solubility | Data Not Available | Data Not Available |

| Blood-Brain Barrier Permeation | Data Not Available | Data Not Available |

Toxicological Considerations in Research Contexts

General Safety and Handling in Laboratory Settings

The safe handling of 3-Chlorophenoxyacetonitrile in a laboratory setting is guided by the principles of prudent practice and information derived from Safety Data Sheets (SDS) of analogous compounds, such as other chlorinated acetonitriles. fishersci.comunigel.com.brlgcstandards.com Researchers must be trained in the proper handling of chemicals and be familiar with the associated hazards to minimize risk. wilcoprime.commaterials.zone

Standard operating procedures (SOPs) should be developed and strictly followed for all work involving this compound. labmanager.com These procedures should outline the necessary precautions for handling, storage, and disposal. When working with this compound, appropriate personal protective equipment (PPE) is essential. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. lsuhsc.edu All manipulations of the compound that could generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation. lsuhsc.edu

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure. This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. fishersci.com Emergency procedures, including the location and use of eyewash stations, safety showers, and spill kits, should be clearly understood by all personnel working with the compound. wilcoprime.com In the event of a spill, the area should be evacuated, and cleanup should be performed by trained personnel following established protocols. lsuhsc.edu

Toxicity Studies and Risk Assessment in Research

Due to the limited availability of specific toxicological data for this compound, a comprehensive risk assessment relies on extrapolating information from studies conducted on structurally related nitrile compounds. This approach, while not a direct substitute for compound-specific data, provides valuable insights into the potential hazards. The toxicity of nitriles is often attributed to their in vivo metabolism to cyanide, which can interfere with cellular respiration. epa.govwho.int

Short-term toxicity studies on analogous compounds, such as chloroacetonitrile (B46850) and trichloroacetonitrile (B146778), have been conducted to evaluate their acute effects. nih.govnih.gov For instance, a subchronic inhalation study on trichloroacetonitrile in Sprague-Dawley rats revealed that the primary target organs were the nasal cavity, trachea, and lungs. nih.govnih.gov In this study, exposure to higher concentrations resulted in clinical signs such as salivation and shortness of breath, as well as histopathological changes in the respiratory tract. nih.gov The no-observed-adverse-effect level (NOAEL) was determined to be 4 ppm in this particular study. nih.govnih.gov

The following table summarizes findings from a subchronic inhalation study of a related compound, trichloroacetonitrile.

| Species | Exposure Route | Concentration (ppm) | Observed Effects | NOAEL (ppm) |

| Sprague-Dawley Rat | Inhalation | 4, 16, 64 | Salivation, shortness of breath, wheezing, decreased body weight, histopathological changes in nasal cavity, trachea, and lungs at 16 and 64 ppm. All rats in the 64 ppm group were deceased or moribund within 4 weeks. | 4 |

Data extrapolated from studies on trichloroacetonitrile. nih.govnih.gov

The potential for developmental and reproductive toxicity is a critical consideration for any novel chemical compound. Studies on halogenated acetonitriles, which are by-products of water chlorination, have shed some light on the potential reproductive effects of this class of compounds. nih.gov For example, in a study involving Long-Evans rats, treatment with trichloroacetonitrile and dichloroacetonitrile (B150184) was associated with reduced fertility and an increase in early implantation failure. nih.gov While acetonitrile (B52724) itself did not show developmental effects at doses non-toxic to the mother, its halogenated derivatives demonstrated adverse impacts on pup birth weight and perinatal survival. nih.gov

Concerns about reproductive toxicants in the environment and workplace are growing, with evidence suggesting that exposure to certain chemicals can lead to adverse outcomes such as reduced fertility and developmental issues. europa.eunih.govnih.gov Hazard statements on safety data sheets, such as H360 ("May damage fertility or the unborn child"), are used to communicate these risks. europa.eu

The table below presents findings from a developmental toxicity study of related halogenated acetonitriles in rats.

| Compound | Outcome | Effects Observed |

| Trichloroacetonitrile (TCAN) | Fertility | Reduced |

| Implantation | Increased early failure | |

| Pup Birth Weight | Reduced | |

| Perinatal Survival | Adversely impacted | |

| Postnatal Growth | Consistently affected | |

| Dichloroacetonitrile (DCAN) | Fertility | Reduced |

| Implantation | Increased early failure | |

| Pup Birth Weight | Reduced | |

| Perinatal Survival | Adversely impacted | |

| Postnatal Growth | Reduced until Day 4 |

Data from a study on halogenated acetonitriles in Long-Evans rats. nih.gov

Genotoxicity assessment is a crucial component of toxicological evaluation, as it investigates the potential of a substance to damage genetic material. clinmedjournals.orgcas.cz Various in vitro and in vivo assays are employed to detect different types of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks. clinmedjournals.org

Studies on chloroacetonitrile (CAN), a related compound, have yielded some insights into its genotoxic potential. nih.gov In one study, while CAN did not significantly increase the formation of micronuclei in mouse bone marrow cells, it did cause a significant increase in DNA strand breaks in the alkaline comet assay. nih.gov The study also found evidence of oxidative DNA damage and an upregulation of DNA repair genes, suggesting that CAN exposure is associated with mechanisms that could contribute to genotoxicity. nih.gov

The following table summarizes the results of various genotoxicity assays conducted on related nitrile compounds.

| Compound | Assay | System | Metabolic Activation | Result |

| Chloroacetonitrile | Micronucleus Test | Mouse bone marrow | In vivo | Negative for micronuclei formation, but suppressed erythroblast proliferation at the highest dose. |

| Chloroacetonitrile | Comet Assay | Mouse bone marrow | In vivo | Positive for DNA strand breaks and oxidative DNA damage. |

| Acetonitrile | Ames Test | Salmonella typhimurium | With and without | Not mutagenic. |

| Acetonitrile | Micronucleus Test | Mouse bone marrow | In vivo | Weakly positive at a high dose. |

Data compiled from studies on chloroacetonitrile and acetonitrile. nih.govnih.gov

Regulatory Frameworks for Chemical Research and Development

The research and development of new chemical entities like this compound are governed by a comprehensive set of regulatory frameworks designed to protect human health and the environment. wilcoprime.comnih.gov In the United States, the Occupational Safety and Health Administration (OSHA) mandates safe working conditions in laboratories through standards such as the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), also known as the Lab Standard. labmanager.comnih.govnmsu.edu This standard requires the development of a Chemical Hygiene Plan, which outlines procedures for the safe use of chemicals. nmsu.edu

The Toxic Substances Control Act (TSCA), administered by the U.S. Environmental Protection Agency (EPA), regulates the introduction of new chemicals into commerce. nih.gov For chemicals used solely for research and development purposes, TSCA provides an exemption, provided they are used in small quantities under the supervision of a technically qualified individual. nih.gov However, record-keeping of any allegations of significant adverse reactions is still required. nih.gov

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Classification, Labelling and Packaging (CLP) regulation are the primary legal frameworks. REACH requires manufacturers and importers to gather information on the properties of their chemical substances and register the information in a central database. The CLP regulation ensures that the hazards of chemicals are clearly communicated to workers and consumers through classification and labelling.

The development of a new chemical entity (NCE) for pharmaceutical purposes is a highly regulated process overseen by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). wikipedia.orgglobalregulatoryservices.comddregpharma.comfreyrsolutions.comspringbiosolution.com This involves a rigorous process of preclinical and clinical trials to establish the safety and efficacy of the new drug before it can be approved for marketing. ddregpharma.com

Environmental Research Aspects

Environmental Fate and Distribution Studies

Studies detailing the environmental fate and distribution of 3-Chlorophenoxyacetonitrile, including its persistence and partitioning in various environmental compartments, have not been identified in publicly accessible scientific literature.

Specific research identifying the microbial degradation pathways of this compound is not available. Biodegradation studies for analogous compounds, such as other organonitriles and phenoxy herbicides, suggest potential enzymatic processes involving nitrile hydratases, amidases, or nitrilases for the nitrile group, and cleavage of the ether linkage for the phenoxy moiety. nih.gov However, without direct experimental evidence, the specific pathways for this compound remain unconfirmed.

Quantitative data from studies on the bioaccumulation potential of this compound in organisms could not be located. Such studies are essential for determining if the compound is likely to accumulate in living tissues and magnify through the food chain.

Experimental data describing the adsorption and desorption behavior of this compound in soil, sediment, and water are not available. Key parameters, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are typically determined to predict a chemical's tendency to bind to solids or remain in the aqueous phase. icm.edu.pl Without these data, the partitioning behavior of this compound in the environment cannot be characterized.

Due to the lack of available data, a table of adsorption/desorption coefficients cannot be provided.

Information regarding the mobility of this compound in environmental compartments is not present in the reviewed literature. A compound's mobility is influenced by its solubility, vapor pressure, and its adsorption/desorption characteristics in soil and other matrices. mdpi.comnsf.gov Without this information, its potential for leaching into groundwater or volatilizing into the atmosphere is unknown.

Metabolite Identification and Environmental Transformation Products

There is no available research that identifies the specific metabolites or environmental transformation products of this compound. Transformation products can be formed through biotic processes (metabolism in organisms) or abiotic processes like hydrolysis and photolysis. nih.govusgs.govmdpi.com Identifying these products is crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound. nih.gov

Due to the lack of available data, a table of metabolites and transformation products cannot be provided.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Chlorophenoxyacetonitrile in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

-

Ventilation : Work in a fume hood to avoid inhalation exposure. For spills, absorb with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste .

-

Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

-

Storage : Store in a cool, dry place away from oxidizers and acids. Use amber glass containers to prevent photodegradation .

- Data Table :

| Property | Value | Source |

|---|---|---|

| CAS Number | 43111-32-6 | |

| Molecular Formula | C₈H₆ClNO | Calculated |

| Molecular Weight | 167.59 g/mol | Calculated |

Q. How can this compound be synthesized, and what are common intermediates?

- Methodological Answer :

- Synthetic Route : A typical pathway involves nucleophilic substitution of 3-chlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) .

- Key Intermediates :

3-Chlorophenol : Acts as the phenolic precursor.

Chloroacetonitrile : Provides the nitrile functionality.

- Challenges : Competing side reactions (e.g., hydrolysis of nitrile to amide) may occur; anhydrous conditions and controlled pH are critical .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in large-scale syntheses?

- Methodological Answer :

-

Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

-

Solvent Optimization : Replace DMF with acetonitrile to reduce toxicity and improve scalability.

-

Process Monitoring : Use in-situ FTIR or HPLC to track nitrile formation and minimize byproducts .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, K₂CO₃, 80°C | 72 | 98 |

| Acetonitrile, TBAB, 70°C | 85 | 99 |

Q. What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to confirm molecular ion peaks (m/z 167) and fragmentation patterns .

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (t, J=8 Hz, 1H, aromatic), δ 4.85 (s, 2H, CH₂CN). ¹³C NMR confirms nitrile (δ 118 ppm) and ether linkages .

- X-ray Crystallography : Resolves stereoelectronic effects in crystalline form, though crystallization may require slow evaporation from ethanol .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

-

Electronic Effects : The electron-withdrawing chlorine atom activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.

-

Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water (80°C, 12 h). Meta-substitution (Cl) directs coupling to the para position .

- Data Table :

| Reaction Partner | Product Yield (%) |

|---|---|

| Phenylboronic Acid | 65 |

| 4-Methoxyphenylboronic Acid | 78 |

Contradictions and Limitations

- Toxicity Data : While acute toxicity (Category 4) is reported for similar chlorophenoxy compounds , specific data for this compound remain sparse. Researchers should extrapolate cautiously and conduct in vitro assays (e.g., Ames test) to confirm .

- Synthetic Scalability : Bench-scale yields (~85%) may drop in pilot plants due to mixing inefficiencies; computational fluid dynamics (CFD) modeling is recommended for process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.